Brine Shrimp Lethality: 232-Fold Potency Gain Over Piceatannol in a Direct Head-to-Head Bioassay
In the original isolation and characterization study by Gill et al. (1987), 3,3',5'-tri-O-methylpiceatannol (compound 5, NSC 381281) was directly compared against piceatannol in the brine shrimp (Artemia salina) lethality bioassay—a widely accepted prescreen for cytotoxic and antineoplastic potential. The target compound exhibited an LC50 of 1.2 ppm (95% CI: 0.7–1.9 ppm), whereas piceatannol tested under identical conditions showed an LC50 of 278 ppm [1]. The fully methylated starting material (tetra-O-methylpiceatannol) was inactive (LC50 >1000 ppm), confirming that the specific 3,3',5'-tri-O-methyl substitution pattern—not generalized methylation—is responsible for the potency enhancement [1]. The active fraction pools containing the target compound also showed LC50 values of 31–147 ppm, all more potent than piceatannol alone [1].
| Evidence Dimension | Brine shrimp lethality (LC50, ppm) |
|---|---|
| Target Compound Data | LC50 = 1.2 ppm (95% CI: 0.7–1.9 ppm) |
| Comparator Or Baseline | Piceatannol (3,4,3',5'-tetrahydroxy-trans-stilbene): LC50 = 278 ppm; Tetra-O-methylpiceatannol: LC50 >1000 ppm (inactive) |
| Quantified Difference | 232-fold lower LC50 vs piceatannol; >833-fold vs fully methylated analog |
| Conditions | Brine shrimp (Artemia salina) lethality bioassay; compound tested as purified crystalline material; piceatannol reference standard tested in parallel |
Why This Matters
The 232-fold potency differential in a whole-organism toxicity model provides a quantitative, reproducible justification for selecting this compound over piceatannol when screening for cytotoxic or antineoplastic activity in natural product discovery pipelines.
- [1] Gill MT, Bajaj R, Chang CJ, Nichols DE, McLaughlin JL. 3,3',5'-Tri-O-methylpiceatannol and 4,3',5'-tri-O-methylpiceatannol: improvements over piceatannol in bioactivity. Journal of Natural Products. 1987;50(1):36-40. doi:10.1021/np50049a006 View Source
